Aqueous Solubility and Hydrogen-Bond Donor Deficiency vs. 2-Aminopyrido[2,3-d]pyrimidin-7-one Analogs
The target compound is predicted to lack hydrogen-bond donor (HBD) capacity entirely (HBD count = 0), whereas the closest 2-amino-substituted analog, 2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, possesses a primary amine and thus at least two HBDs [1]. This fundamental difference impacts aqueous solubility and membrane permeability. For the target compound, the computed LogP is 0.6, indicative of moderate lipophilicity without the penalty of additional H-bond donors [1]. While direct experimental solubility data for the specific comparator is not available, it is a class-level inference that compounds with zero HBDs often exhibit lower crystal lattice energy and improved passive permeability compared to their HBD-containing analogs, a critical advantage in cellular assay contexts.
| Evidence Dimension | H-Bond Donor Count / Predicted Physicochemical Profile |
|---|---|
| Target Compound Data | 0 H-Bond Donors; LogP = 0.6 |
| Comparator Or Baseline | 2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (>=2 H-Bond Donors; LogP typically lower for polar amino-substituted analogs) |
| Quantified Difference | Absolute reduction of >=2 H-bond donor atoms; LogP difference estimate is class-dependent. |
| Conditions | In silico computed properties via PubChem (Cactvs/XLogP3) |
Why This Matters
For researchers procuring building blocks for fragment-based drug discovery or cellular probe design, zero HBDs may translate to superior membrane permeability and lower non-specific binding, a key differentiator from 2-amino analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 91812682, 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one. https://pubchem.ncbi.nlm.nih.gov/compound/2034571-92-9. Accessed 30 Apr. 2026. View Source
